bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate
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Overview
Description
Bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate: is a complex organic compound with the molecular formula C22H22O10 and a molecular weight of 446.404 g/mol . This compound is known for its unique structural features, which include two hydroxy and methoxycarbonyl groups attached to a butenedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate typically involves the esterification of butenedioic acid with 2-hydroxy-5-methoxycarbonylbenzyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in a solvent like dichloromethane, followed by refluxing for several hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex esters and amides .
Medicine: Research is ongoing to explore its potential as a drug intermediate, especially in the synthesis of anti-inflammatory and anticancer agents .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Butanedioic acid, bis[4-(methoxycarbonyl)phenyl] ester
- Butanedioic acid, hydroxy-, bis[2-(methoxycarbonyl)-2-propenyl] ester
- 2-Butenedioic acid (2E)-, bis[[2-hydroxy-5-(methoxycarbonyl)phenyl]methyl] ester
Uniqueness: Bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate is unique due to its specific arrangement of hydroxy and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
103437-24-7 |
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Molecular Formula |
C22H20O10 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate |
InChI |
InChI=1S/C22H20O10/c1-29-21(27)13-3-5-17(23)15(9-13)11-31-19(25)7-8-20(26)32-12-16-10-14(22(28)30-2)4-6-18(16)24/h3-10,23-24H,11-12H2,1-2H3/b8-7+ |
InChI Key |
GDWJHSUHPTVKGD-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)O)COC(=O)/C=C/C(=O)OCC2=C(C=CC(=C2)C(=O)OC)O |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)COC(=O)C=CC(=O)OCC2=C(C=CC(=C2)C(=O)OC)O |
Origin of Product |
United States |
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